molecular formula C22H22ClN5O3 B2810580 N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052604-59-7

N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No. B2810580
CAS RN: 1052604-59-7
M. Wt: 439.9
InChI Key: PEVLPDUMASZYMB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activity

  • Synthesis for Anticancer Applications : A study by Kumar et al. (2019) on the synthesis of N-aryl substituted phenyl acetamide analogs shows significant inhibition activity against HCT 116 cancer cell line. Among the synthesized compounds, variants of N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide demonstrated notable activity, indicating their potential as anticancer agents (Kumar et al., 2019).
  • Antimicrobial Activities : Research conducted by Bektaş et al. (2007) highlights the synthesis of novel 1,2,4-Triazole derivatives, including compounds structurally similar to the chemical , exhibiting good antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Cholinesterase Inhibition Studies

  • Cholinesterase Inhibition : A 2020 study by Riaz et al. explored N-aryl derivatives of similar compounds for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, showing moderate to good activities. This research suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).

Structural and Crystallographic Studies

  • X-ray Powder Diffraction for Structural Analysis : Olszewska et al. (2011) provided new powder diffraction data of N-derivatives of similar compounds, offering valuable insights into their crystal structure and potential applications in material science (Olszewska et al., 2011).

Biological Assessments

  • Anticancer Property Studies : Ostapiuk et al. (2015) synthesized a series of compounds, including ones structurally similar to N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide, and evaluated their anticancer activity. Some derivatives showed high selectivity against melanoma and breast cancer, underscoring their potential in cancer therapeutics (Ostapiuk et al., 2015).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-12(2)14-5-7-15(8-6-14)28-21(30)19-20(22(28)31)27(26-25-19)11-18(29)24-17-9-4-13(3)10-16(17)23/h4-10,12,19-20H,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLPDUMASZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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